Lysozyme

説明

特性

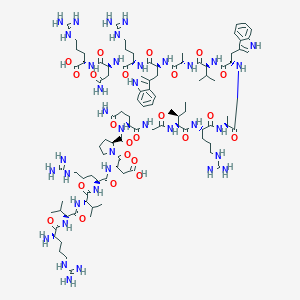

IUPAC Name |

2-[[4-amino-2-[[2-[[2-[2-[[2-[[2-[2-[[2-[[2-[[2-[[5-amino-2-[[1-[2-[[2-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H159N37O23/c1-11-50(8)77(132-72(139)46-120-81(145)63(32-33-70(101)137)124-88(152)69-31-21-39-136(69)93(157)68(43-73(140)141)131-84(148)62(29-19-37-116-98(109)110)125-90(154)75(48(4)5)135-91(155)76(49(6)7)133-80(144)57(100)24-16-34-113-95(103)104)92(156)126-60(27-17-35-114-96(105)106)82(146)121-51(9)78(142)129-66(41-54-45-119-59-26-15-13-23-56(54)59)87(151)134-74(47(2)3)89(153)122-52(10)79(143)128-65(40-53-44-118-58-25-14-12-22-55(53)58)85(149)123-61(28-18-36-115-97(107)108)83(147)130-67(42-71(102)138)86(150)127-64(94(158)159)30-20-38-117-99(111)112/h12-15,22-23,25-26,44-45,47-52,57,60-69,74-77,118-119H,11,16-21,24,27-43,46,100H2,1-10H3,(H2,101,137)(H2,102,138)(H,120,145)(H,121,146)(H,122,153)(H,123,149)(H,124,152)(H,125,154)(H,126,156)(H,127,150)(H,128,143)(H,129,142)(H,130,147)(H,131,148)(H,132,139)(H,133,144)(H,134,151)(H,135,155)(H,140,141)(H,158,159)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCXKXFAOCLSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H159N37O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2235.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12650-88-3 | |

| Record name | Lysozyme (chicken egg white) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Serendipitous Discovery of Lysozyme: A Technical Retrospective on Alexander Fleming's Foundational Work

Abstract

In 1922, preceding his renowned discovery of penicillin, Scottish physician and microbiologist Alexander Fleming reported the identification of a remarkable bacteriolytic substance present in bodily tissues and secretions.[1][2] He named this enzyme "lysozyme." This finding, a product of astute observation and methodical investigation, marked a significant contribution to our understanding of innate immunity. This technical guide provides an in-depth analysis of Fleming's original experiments, detailing the protocols, quantitative observations, and the logical progression of his research that led to the discovery of this ubiquitous antimicrobial agent.

Introduction

Sir Alexander Fleming's discovery of this compound in 1921 was a seminal moment in the fields of bacteriology and immunology.[3] The journey began serendipitously when Fleming, suffering from a cold, applied a drop of his nasal mucus to a culture plate of bacteria.[3] He observed that the mucus inhibited the growth of the bacteria in its vicinity, causing them to dissolve or "lyse."[3] This initial observation prompted a series of systematic experiments to characterize this unknown bacteriolytic agent. Fleming's work on this compound, which he personally considered his best, laid crucial groundwork for his later discovery of penicillin and highlighted the body's natural defenses against microbial invaders.[3] This document revisits Fleming's original research, presenting his methodologies and findings in a format tailored for researchers, scientists, and drug development professionals.

Chronology and Key Observations

Fleming's investigation into this compound unfolded over a period of methodical experimentation, beginning with a chance observation and progressing to a systematic survey of its presence and properties. The key events are summarized below:

-

November 1921: While suffering from acute coryza (a common cold), Fleming inoculated a culture plate with his own nasal mucus.[1][2][3]

-

Post-Incubation: After a period of incubation, he noticed that while the plate had been contaminated with airborne bacteria, there was a distinct clear zone around the area where the mucus had been applied.[1][4] Within this zone, the bacterial colonies had been completely dissolved.[3]

-

Naming the Bacterium: Fleming identified the susceptible, airborne bacterium, a Gram-positive coccus, and named it Micrococcus lysodeikticus, meaning "lysis indicator" due to its high susceptibility to the enzyme's action.[1] This bacterium was later reclassified as a strain of Micrococcus luteus.[1]

-

Naming the Enzyme: Recognizing its enzymatic nature and its ability to lyse bacteria, Fleming coined the term "this compound" in his 1922 paper published in the Proceedings of the Royal Society B.[1][2]

-

Systematic Screening: Fleming, along with his colleague V.D. Allison, proceeded to test a wide array of human and animal tissues and secretions for the presence of this lytic substance.[5] They confirmed its presence in tears, saliva, sputum, blood serum, pus, and most notably, in high concentrations in egg whites.[1][4][5]

Quantitative Data from Fleming's Experiments

Fleming's 1922 publications provide several quantitative or semi-quantitative observations that illustrate the potency and characteristics of this compound. These findings are summarized in the table below.

| Experiment Type | Substance Tested | Key Quantitative Findings | Source Publication |

| Agar Plate Lysis | Nasal Mucus | A clear, transparent zone of bacteriolysis measuring approximately 1 cm from the mucus droplet was observed. | Fleming, A. (1922). On a remarkable bacteriolytic element found in tissues and secretions. Proc. R. Soc. Lond. B. |

| Bacterial Suspension Lysis | Nasal Mucus | A turbid, yellow suspension of M. lysodeikticus in saline turned completely clear within two minutes of adding fresh mucus. | Fleming, A. (1922). On a remarkable bacteriolytic element found in tissues and secretions. Proc. R. Soc. Lond. B. |

| Comparative Titer | Tears vs. Nasal Mucus | Tears were found to have a higher concentration of this compound than nasal mucus. | Fleming, A. (1922). On a remarkable bacteriolytic element found in tissues and secretions. Proc. R. Soc. Lond. B. |

| Comparative Titer | Egg White vs. Human Tears | Egg white demonstrated a significantly higher lytic power than human tears. | Fleming, A. & Allison, V.D. (1922). Further observations on a bacteriolytic element... Br J Exp Pathol. |

| Heat Inactivation | This compound Solution (from egg white) | The lytic power was destroyed by heating at 75°C for 30 minutes. | Fleming, A. (1922). On a remarkable bacteriolytic element found in tissues and secretions. Proc. R. Soc. Lond. B. |

Experimental Protocols

Fleming employed two primary methods to demonstrate and quantify the activity of this compound. The detailed protocols, reconstructed from his publications, are provided below.

Agar Diffusion (Lysoplate) Assay

This method was used for the initial discovery and for observing the inhibitory and lytic effects of various substances on solid media.

a) Media and Culture Preparation:

-

A standard nutrient agar medium was prepared and sterilized.

-

Petri dishes were poured and allowed to solidify.

-

The agar surfaces were heavily inoculated with a culture of Micrococcus lysodeikticus to create a uniform bacterial lawn. The bacterium was sourced from an airborne contaminant of a previous culture plate.[1]

b) Application of Test Substance:

-

A sample of the substance to be tested (e.g., a drop of nasal mucus, a tear collected with a capillary tube, or a piece of tissue) was placed directly onto the center of the inoculated agar plate.[6]

-

In some experiments, the material was embedded deep in the center of the agar before the plate was planted with the microbe.[7]

c) Incubation and Observation:

-

The plates were incubated at room temperature or 37°C.

-

Observations were made over several days. The key endpoint was the formation of a clear zone of lysis around the test substance, indicating the dissolution of the bacteria.[6] The diameter of this zone provided a semi-quantitative measure of the this compound's potency.

Bacterial Suspension (Turbidimetric) Assay

This technique was developed to provide a more rapid and quantitative assessment of lytic activity.

a) Preparation of Bacterial Suspension:

-

A pure culture of M. lysodeikticus was grown on a solid medium.

-

The bacterial growth was scraped from the agar surface and suspended in physiological saline (0.85% NaCl).

-

The suspension was adjusted to a distinct turbidity, often described as a thick, yellow suspension.[1]

b) Lysis Reaction:

-

A small volume of the this compound-containing fluid (e.g., diluted nasal mucus, tears, or egg white solution) was added to the bacterial suspension in a test tube.

-

The tube was gently mixed.

c) Observation and Quantification:

-

The change in turbidity was observed over time against a control tube containing only the bacterial suspension and saline.

-

A positive result was the rapid clearing of the suspension, from turbid and opaque to clear and transparent.[1] The time taken for this clearing to occur served as a measure of the enzyme's concentration and activity.

Visualizations of Workflow and Mechanism

To illustrate the logical flow of Fleming's discovery and the underlying biochemical mechanism of this compound, the following diagrams are provided.

Caption: Workflow of Alexander Fleming's this compound discovery.

Caption: Mechanism of this compound action on bacterial cell walls.

Conclusion

Alexander Fleming's discovery of this compound was a landmark achievement that arose from a prepared mind observing the unexpected. His methodical approach to verifying and characterizing his initial chance observation serves as a timeless example of the scientific process. Although this compound's therapeutic potential was limited by its ineffectiveness against many pathogenic bacteria, its discovery was fundamentally important.[1] It provided the first clear evidence of a specific enzymatic agent within the body that actively destroys bacteria, profoundly influencing the nascent field of immunology. Furthermore, the intellectual and methodological framework Fleming developed during his this compound research undoubtedly primed him for his most famous discovery, penicillin, just six years later. This work remains a cornerstone in the history of microbiology and a testament to the importance of curiosity-driven research.

References

- 1. Alexander Fleming - Wikipedia [en.wikipedia.org]

- 2. This compound - the discovery of the Nobel Prize winner - Lysobact [lysobact.ba]

- 3. Alexander Fleming | Biography, Education, Discovery, Nobel Prize, & Facts | Britannica [britannica.com]

- 4. Alexander Fleming (1881–1955): Discoverer of penicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alexander Fleming | Science History Institute [sciencehistory.org]

- 6. dibellainsieme.org [dibellainsieme.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

natural sources of lysozyme in human tears and saliva

Technical Guide: Lysozyme in Human Tears and Saliva

Introduction: The Role of this compound in Mucosal Immunity

This compound, also known as muramidase or N-acetylmuramide glycanhydrolase, is a crucial enzyme of the innate immune system.[1] It is ubiquitously present in various bodily secretions, most notably in tears and saliva, where it serves as a primary defense mechanism against microbial invasion.[2][3] The enzyme's principal function is its bactericidal activity, achieved by hydrolyzing the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine in the peptidoglycan layer of bacterial cell walls.[4][5] This action is particularly effective against Gram-positive bacteria, leading to osmotic lysis and cell death.[3]

In the context of ocular and oral health, this compound provides constant protection. Within the tear film, it helps maintain the sterility of the ocular surface.[1] In saliva, it contributes to controlling the oral microflora, preventing dental caries and other infections.[3][6] The concentration and activity of this compound in these fluids can be indicative of glandular function and overall mucosal immune competence, making it a significant biomarker in clinical research and diagnostics.[1][7]

Natural Sources and Secretory Regulation

Ocular Source: The Lacrimal Gland

The primary source of this compound in human tears is the acinar cells of the main and accessory lacrimal glands.[8] These exocrine glands synthesize and secrete the majority of proteins found in the tear film.[1]

Secretion Mechanism: The release of this compound is a highly regulated process governed by the autonomic nervous system.[9]

-

Parasympathetic Stimulation: This is the principal pathway for protein secretion. Sensory nerves on the cornea and conjunctiva trigger a neural reflex arc.[9] Efferent parasympathetic nerve fibers release the neurotransmitter acetylcholine (ACh), which binds to muscarinic receptors (primarily M3) on the lacrimal acinar cells.[10] This activation initiates an intracellular signaling cascade involving inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca²⁺). The elevated Ca²⁺ levels trigger the fusion of this compound-containing vesicles with the apical cell membrane, resulting in exocytosis of the enzyme into the tear fluid.[9]

-

Sympathetic Stimulation: Sympathetic nerves release norepinephrine, which can also stimulate protein secretion, albeit typically to a lesser extent than parasympathetic activation.[9]

Caption: Neurotransmitter-stimulated this compound secretion from an acinar cell.

Oral Source: The Salivary Glands

In saliva, this compound is produced by the major salivary glands. Cannulation studies have demonstrated that the submandibular and sublingual glands are the primary contributors of this compound, while the parotid gland produces significantly less.[11][12]

Secretion Mechanism: Similar to the lacrimal gland, salivary secretion is controlled by the autonomic nervous system. Parasympathetic stimulation via acetylcholine is a potent stimulus for a watery, enzyme-rich secretion, while sympathetic stimulation via norepinephrine tends to produce a smaller volume of viscous, protein-rich saliva.[6]

Quantitative Data on this compound Concentration

The concentration of this compound varies significantly between tears and saliva and can be influenced by factors such as age, health status, and collection method.[13][14]

| Biological Fluid | Reported Concentration Range | Key Observations | Citations |

| Human Tears | 1.7 - 2.2 mg/mL | Concentration can vary with age, with adults showing slightly higher levels than children and older individuals. Levels are often decreased in patients with dry eye syndrome. | [13][15] |

| Human Saliva | 1 - 57 µg/mL | Substantially lower concentration than in tears. Levels can be influenced by the specific gland contributing to the whole saliva sample and may be elevated as a compensatory mechanism in certain oral diseases. | [3][16] |

Experimental Protocols for this compound Analysis

The analysis of this compound in biological samples typically involves two distinct approaches: quantifying its enzymatic activity (functional assay) or quantifying the absolute protein amount (immunoassay).

Protocol 1: Turbidimetric Activity Assay

This method remains a gold standard for measuring the functional activity of this compound based on its lytic effect on a bacterial cell suspension.[17]

Principle: this compound cleaves the peptidoglycan in the cell wall of susceptible bacteria, such as Micrococcus lysodeikticus (M. luteus). This lysis causes a decrease in the turbidity (cloudiness) of the bacterial suspension, which is measured as a decrease in absorbance over time using a spectrophotometer. The rate of change in absorbance is directly proportional to the this compound's enzymatic activity.[17][18][19]

Materials & Reagents:

-

Spectrophotometer or microplate reader capable of reading at 450 nm.[17][19]

-

Temperature-controlled cuvette holder or incubator (25°C).[18]

-

Lyophilized Micrococcus lysodeikticus cells (e.g., ATCC No. 4698).[19]

-

Potassium Phosphate Buffer (e.g., 50-100 mM, pH 6.2-7.0).[18][19]

-

Purified this compound standard for generating a standard curve.

-

Tear/saliva samples, clarified by centrifugation.

Procedure:

-

Preparation of Substrate Suspension: Prepare a suspension of M. lysodeikticus cells in the phosphate buffer. A typical concentration is 0.15 mg/mL. Adjust the concentration with buffer until the initial absorbance (A₄₅₀) is between 0.6 and 0.7.[19]

-

Sample Preparation: Dilute tear or saliva samples appropriately in cold phosphate buffer. The required dilution will ensure the rate of absorbance change falls within the linear range of the assay.

-

Assay Measurement: a. Equilibrate the spectrophotometer and the substrate suspension to 25°C.[18] b. Pipette a defined volume of the substrate suspension (e.g., 2.5 mL to 2.9 mL) into a cuvette.[18] c. Incubate for 4-5 minutes to allow for temperature equilibration and to establish a baseline rate.[18] d. Add a small volume of the diluted sample or standard (e.g., 0.1 mL) to the cuvette, mix quickly by inversion, and immediately start recording the absorbance at 450 nm.[18] e. Record the A₄₅₀ every 15-30 seconds for 3-5 minutes.

-

Data Analysis: a. Calculate the rate of change in absorbance per minute (ΔA₄₅₀/min) from the initial, linear portion of the curve. b. One unit of this compound activity is often defined as a ΔA₄₅₀ of 0.001 per minute under the specified conditions.[19] c. Construct a standard curve by plotting the activity (ΔA₄₅₀/min) versus the concentration of the this compound standards. d. Determine the this compound activity in the unknown samples by interpolating their ΔA₄₅₀/min values from the standard curve.

Caption: Experimental workflow for the turbidimetric this compound activity assay.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay quantifies the concentration of this compound protein, regardless of its enzymatic activity.

Principle: The sandwich ELISA is the most common format. Wells of a microplate are coated with a capture antibody specific to human this compound. The sample is added, and any this compound present binds to the antibody. After washing, a second, enzyme-conjugated detection antibody is added, which binds to a different epitope on the captured this compound, forming a "sandwich". A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of this compound in the sample.[20][21]

Materials & Reagents:

-

ELISA microplate reader.

-

Pre-coated 96-well microplate (anti-human this compound).

-

Human this compound standard.

-

Biotinylated detection antibody and Streptavidin-HRP conjugate (or a direct HRP-conjugated detection antibody).

-

Sample diluent/Assay buffer.

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Substrate solution (e.g., TMB - Tetramethylbenzidine).

-

Stop solution (e.g., 1 M H₂SO₄).

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standard in sample diluent to create a standard curve. Dilute tear and saliva samples to fall within the range of the standard curve (e.g., saliva may require a 1:2,000,000 dilution).[16]

-

Binding: Add standards, controls, and diluted samples to the appropriate wells of the coated plate. Incubate for a specified time (e.g., 60-90 minutes) at a specified temperature (e.g., 37°C or room temperature).[20][22]

-

Washing: Aspirate the liquid from the wells and wash them 3-5 times with wash buffer to remove any unbound material.[20]

-

Detection: Add the enzyme-conjugated detection antibody to each well. Incubate for a specified time (e.g., 60 minutes).

-

Washing: Repeat the wash step to remove unbound detection antibody.

-

Substrate Development: Add the TMB substrate solution to each well. Incubate in the dark (e.g., 15-20 minutes) until sufficient color develops.

-

Stopping Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Measurement: Read the absorbance of each well on a plate reader, typically at 450 nm.

-

Data Analysis: a. Subtract the average zero-standard absorbance from all readings. b. Generate a standard curve by plotting the mean absorbance for each standard against its concentration. A four-parameter logistic (4-PL) curve fit is often used. c. Calculate the this compound concentration in the samples by interpolating their absorbance values from the standard curve, remembering to multiply by the sample dilution factor.

Conclusion

This compound is a fundamental component of the mucosal defense system in the eyes and oral cavity. Its concentration and activity are tightly regulated and serve as valuable indicators of glandular health and immune status. The standardized protocols for turbidimetric and ELISA-based assays provide robust and reproducible methods for quantifying this key antimicrobial protein, enabling further research into its role in health, disease, and as a target for therapeutic development.

References

- 1. Biochemistry, Tear Film - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Applications of this compound, an Innate Immune Defense Factor, as an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brainly.com [brainly.com]

- 5. This compound, an enzyme found in human saliva, tears, and other secre... | Study Prep in Pearson+ [pearson.com]

- 6. mdpi.com [mdpi.com]

- 7. Tear this compound activity in frozen Schirmer strips and salivary gland biopsy as parameters of lacrimal gland function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound distribution in human lacrimal glands and other ocular adnexa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neural Regulation of Lacrimal Gland Secretory Processes: Relevance in Dry Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tears - Wikipedia [en.wikipedia.org]

- 11. Salivary alpha-amylase and this compound levels: a non-invasive technique for measuring parotid vs submandibular/sublingual gland activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | Semantic Scholar [semanticscholar.org]

- 13. kjcls.org [kjcls.org]

- 14. Tear Lactoferrin and this compound as Clinically Relevant Biomarkers of Mucosal Immune Competence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An improved method for measuring human tear this compound concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. abcam.com [abcam.com]

- 17. goldbio.com [goldbio.com]

- 18. This compound - Assay | Worthington Biochemical [worthington-biochem.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. eaglebio.com [eaglebio.com]

- 22. assaygenie.com [assaygenie.com]

A Deep Dive into the Three-Dimensional Structure and Active Site of Lysozyme

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysozyme, also known as muramidase or N-acetylmuramide glycanhydrolase, is a ubiquitous enzyme that plays a critical role in the innate immune system of a wide range of organisms. Its primary function is to catalyze the hydrolysis of β-(1→4)-glycosidic linkages in peptidoglycan, a major component of Gram-positive bacterial cell walls, leading to bacterial lysis.[1][2][3] Since the elucidation of its three-dimensional structure by David Phillips in 1965, hen egg-white this compound (HEWL) has become a model system in structural biology and enzymology.[1][4][5] This technical guide provides a comprehensive overview of the three-dimensional structure and active site of this compound, with a focus on HEWL, presenting key quantitative data, detailed experimental protocols, and visualizations of its catalytic mechanism and structural determination workflows.

Three-Dimensional Structure of this compound

The structure of hen egg-white this compound, a single polypeptide chain of 129 amino acids with a molecular weight of approximately 14.3 kDa, has been determined to high resolution using X-ray crystallography and NMR spectroscopy.[5][6][7] The protein folds into a compact, globular shape with a prominent cleft that houses the active site.[2][8]

Secondary Structure

The secondary structure of HEWL is comprised of both α-helices and β-sheets. It contains four major α-helices and a 310-helix, as well as a three-stranded antiparallel β-sheet.[4][9] These elements of secondary structure are connected by loops and turns, contributing to the overall compact fold of the enzyme.[4]

Tertiary Structure

The tertiary structure of this compound is characterized by the folding of the polypeptide chain into two distinct domains: an α-domain (residues 1-35 and 89-129) and a β-domain (residues 36-88).[5][9] The deep active site cleft is situated between these two domains.[1][5] The stability of the tertiary structure is reinforced by four disulfide bonds between the following cysteine residues: Cys6-Cys127, Cys30-Cys115, Cys64-Cys80, and Cys76-Cys94.[4][5]

Quaternary Structure

While HEWL typically functions as a monomer, some lysozymes, such as the i-type this compound from the common orient clam, can form dimers.[10] The dimerization is mediated by electrostatic interactions and can modulate the enzyme's activity.[10]

The Active Site and Catalytic Mechanism

The active site of this compound is a long, deep cleft on the protein surface that can accommodate a hexasaccharide substrate.[1][11] The catalytic activity is primarily attributed to two key acidic residues: Glutamic acid 35 (Glu35) and Aspartic acid 52 (Asp52) .[1][3]

The binding of the peptidoglycan substrate into the six subsites (A-F) of the active site cleft positions the scissile glycosidic bond between the D and E sites.[1] The catalytic mechanism, originally proposed by Phillips and later refined, involves the following key steps:

-

Substrate Binding and Distortion: The sugar residue at subsite D is distorted into a strained half-chair conformation, making the glycosidic bond more susceptible to cleavage.[1][11]

-

Acid Catalysis by Glu35: The carboxylic acid side chain of Glu35, located in a nonpolar environment and thus protonated, acts as a general acid, donating a proton to the glycosidic oxygen, which leads to the cleavage of the C-O bond.[1][3][12]

-

Formation of a Covalent Intermediate: Asp52, which is deprotonated, acts as a nucleophile, attacking the anomeric carbon (C1) of the D-ring sugar to form a covalent glycosyl-enzyme intermediate.[1][12][13] This is a key feature of the revised mechanism.

-

Hydrolysis and Product Release: A water molecule, activated by the now deprotonated Glu35 acting as a general base, attacks the anomeric carbon of the covalent intermediate, hydrolyzing it and regenerating the active site.[1][12] The products are then released.

Caption: The catalytic mechanism of hen egg-white this compound.

Quantitative Data

The following tables summarize key quantitative data related to the structure of hen egg-white this compound.

Table 1: Structural Parameters of Hen Egg-White this compound

| Parameter | Value | Reference PDB ID |

| Number of Residues | 129 | 1HEW, 1LYZ |

| Molecular Weight | ~14.3 kDa | [5][6] |

| α-helical Content | ~40-60% | [14][15] |

| β-sheet Content | Present | [14][15] |

| Number of Disulfide Bonds | 4 | [4][5] |

| Isoelectric Point | ~11.35 | [1] |

Table 2: Key Distances in the Active Site of Hen Egg-White this compound (at Room Temperature)

| Atom Pair | Distance (Å) | Reference |

| Cα (Glu35) - Cα (Asp52) | 9.51 | [16] |

| OE1 (Glu35) - OE2 (Asp52) | 5.61 | [16] |

Experimental Protocols

X-ray Crystallography for this compound Structure Determination

X-ray crystallography is the primary method used to determine the high-resolution three-dimensional structure of this compound. The general workflow is as follows:

Caption: A simplified workflow for determining this compound structure via X-ray crystallography.

Detailed Protocol for this compound Crystallization (Hanging Drop Vapor Diffusion):

-

Preparation of Solutions:

-

Setting up the Crystallization Plate:

-

Preparing the Drop:

-

Sealing and Incubation:

NMR Spectroscopy for this compound Structure Determination in Solution

NMR spectroscopy provides information about the structure and dynamics of this compound in solution.

General Protocol for 2D/3D NMR of this compound:

-

Sample Preparation:

-

Express and purify ¹⁵N and/or ¹³C-labeled this compound.

-

Prepare a concentrated protein solution (0.5-1 mM) in a suitable buffer (e.g., phosphate buffer) at a specific pH. The buffer should contain 5-10% D₂O for the lock signal.

-

-

NMR Data Acquisition:

-

Acquire a series of multidimensional NMR experiments, such as ¹H-¹⁵N HSQC, HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH, on a high-field NMR spectrometer.

-

These experiments are used to assign the chemical shifts of the backbone and side-chain atoms.

-

-

Structural Restraint Generation:

-

Acquire Nuclear Overhauser Effect (NOE) spectroscopy experiments (e.g., ¹⁵N-edited NOESY-HSQC) to obtain distance restraints between protons that are close in space (< 5 Å).[9][20]

-

Measure residual dipolar couplings (RDCs) by weakly aligning the protein in a liquid crystalline medium to obtain orientational restraints.[9][20]

-

-

Structure Calculation and Refinement:

-

Use the experimental restraints (NOEs, RDCs, and dihedral angles from chemical shifts) in structure calculation software (e.g., CYANA, Xplor-NIH) to generate an ensemble of structures consistent with the data.

-

The final ensemble of structures is then refined and validated.

-

This compound Activity Assay (Turbidimetric Method)

This assay measures the lytic activity of this compound by monitoring the decrease in turbidity of a bacterial cell suspension.[21]

Protocol:

-

Preparation of Reagents:

-

Assay Procedure:

-

Set a spectrophotometer to 450 nm and 25°C.[22]

-

Pipette 2.9 mL of the Micrococcus lysodeikticus cell suspension into a cuvette and allow it to equilibrate.[22]

-

Add 0.1 mL of the diluted this compound solution to the cuvette, mix quickly, and start monitoring the absorbance at 450 nm.[22]

-

Record the decrease in absorbance over time (e.g., for 5 minutes).

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA₄₅₀/min) from the initial linear portion of the curve.

-

One unit of this compound activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.[22]

-

Conclusion

The three-dimensional structure of this compound, particularly hen egg-white this compound, is exceptionally well-characterized, providing a deep understanding of its enzymatic function. The precise arrangement of amino acid residues in the active site, especially Glu35 and Asp52, facilitates a sophisticated catalytic mechanism for the hydrolysis of bacterial peptidoglycan. The detailed experimental protocols outlined in this guide for structural determination and activity assessment continue to make this compound an invaluable model system for research in enzymology, structural biology, and drug development. The quantitative data and visualizations presented herein offer a comprehensive resource for professionals in these fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. BMRB Featured System: this compound [bmrb.io]

- 3. An Overview of Antimicrobial Activity of this compound and Its Functionality in Cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hen Egg-White (HEW) this compound - Proteopedia, life in 3D [proteopedia.org]

- 5. The Molecular Marvel of this compound: Structure and Significance - Creative Enzymes [creative-enzymes.com]

- 6. Mechanism of action of this compound | PPTX [slideshare.net]

- 7. rcsb.org [rcsb.org]

- 8. This compound Mechanism of Action and Its Broad-Spectrum Applications - Creative Enzymes [creative-enzymes.com]

- 9. A refined solution structure of hen this compound determined using residual dipolar coupling data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The tertiary structure of an i-type this compound isolated from the common orient clam (Meretrix lusoria) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BMRB Featured System: this compound [bmrb.io]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. Recent structural insights into the mechanism of this compound hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Three Dimensional Structure of the this compound from Bacteriophage T4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. mdpi.com [mdpi.com]

- 17. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. moodle2.units.it [moodle2.units.it]

- 19. orise.orau.gov [orise.orau.gov]

- 20. rcsb.org [rcsb.org]

- 21. goldbio.com [goldbio.com]

- 22. This compound - Assay | Worthington Biochemical [worthington-biochem.com]

The Catalytic Core of Lysozyme: A Technical Guide to the Roles of Glu35 and Asp52

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate catalytic mechanism of lysozyme, focusing on the pivotal roles of the active site residues Glutamic acid 35 (Glu35) and Aspartic acid 52 (Asp52). This compound, a ubiquitous enzyme renowned for its bacteriolytic activity, serves as a classic model for understanding enzyme catalysis. This document provides a comprehensive overview of the prevailing mechanistic theories, quantitative data on enzyme kinetics, detailed experimental protocols for key analytical techniques, and visual representations of the underlying processes to facilitate a deeper understanding for researchers in enzymology and drug development.

The Catalytic Dyad: Glu35 and Asp52

The catalytic activity of hen egg-white this compound (HEWL) is critically dependent on the precise positioning and chemical properties of two key carboxylic acid residues within its active site: Glu35 and Asp52.[1] These residues act in concert to hydrolyze the β(1→4) glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues in peptidoglycan, a major component of bacterial cell walls.[2][3]

The environment surrounding these residues is crucial for their function. Asp52 is situated in a polar environment and has a normal pKa, allowing it to exist in its deprotonated, negatively charged state.[3] In contrast, Glu35 resides in a more nonpolar, hydrophobic pocket, which elevates its pKa to around 6.5.[3] This unusually high pKa ensures that Glu35 is predominantly protonated at the enzyme's optimal pH for activity.[3]

Mechanistic Hypotheses: Phillips vs. Koshland

Two primary mechanisms have been proposed to explain the catalytic action of this compound, both centered on the functions of Glu35 and Asp52.

The Phillips Mechanism: An Oxocarbenium Ion Intermediate

The earliest proposed mechanism, by David Phillips, was based on X-ray crystallographic studies of this compound.[2] This model posits a dissociative (SN1-like) reaction involving the formation of a transient oxocarbenium ion intermediate.

Step 1: General Acid Catalysis and Ring Distortion. The substrate binds to the active site cleft, with the sugar ring at the D-site being distorted into a half-chair conformation.[2] The protonated Glu35 acts as a general acid, donating a proton to the glycosidic oxygen, which facilitates the cleavage of the C1-O bond.[3]

Step 2: Formation and Stabilization of the Oxocarbenium Ion. The departure of the leaving group results in the formation of a planar oxocarbenium ion at the C1 of the D-site sugar. The negatively charged Asp52 electrostatically stabilizes this positively charged intermediate.[3][4]

Step 3: Nucleophilic Attack by Water. A water molecule, activated by the now deprotonated Glu35 (acting as a general base), attacks the oxocarbenium ion. This results in the formation of the final product with retention of the anomeric configuration.

The Koshland Double Displacement Mechanism: A Covalent Intermediate

An alternative, and now widely supported, mechanism involves a covalent intermediate, consistent with a double displacement (SN2-like) reaction.[5]

Step 1: Nucleophilic Attack and General Acid Catalysis. The deprotonated Asp52 acts as a nucleophile, attacking the anomeric carbon (C1) of the D-site sugar. Simultaneously, the protonated Glu35 acts as a general acid, donating a proton to the glycosidic oxygen to facilitate the departure of the leaving group.[5]

Step 2: Formation of a Covalent Glycosyl-Enzyme Intermediate. This concerted action leads to the formation of a covalent intermediate, where the sugar is ester-linked to the carboxylate of Asp52.[5] This step proceeds with an inversion of stereochemistry at the anomeric carbon.

Step 3: Deglycosylation. A water molecule, activated by the deprotonated Glu35 (acting as a general base), attacks the anomeric carbon of the covalent intermediate. This hydrolyzes the ester linkage, releasing the sugar product and regenerating the active site with a second inversion of stereochemistry. The net result is a retention of the original anomeric configuration.[5]

Evidence from studies using substrate analogs and site-directed mutagenesis has provided strong support for the formation of a covalent intermediate, making the Koshland mechanism the more favored explanation.[3][5]

Quantitative Analysis of Catalytic Activity

The critical roles of Glu35 and Asp52 are underscored by the dramatic loss of enzymatic activity upon their mutation. Site-directed mutagenesis studies have been instrumental in quantifying the contribution of these residues to catalysis.

| Enzyme | Substrate | Relative Lytic Activity (%) | Kd for (NAG)3 (µM) | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

| Wild-Type HEWL | Micrococcus luteus cells | 100 | 8.6[6] | 0.5 | 0.03 | 16667 |

| D52N Mutant | Micrococcus luteus cells | ~5[6] | 4.1[6] | - | - | - |

| E35Q Mutant | Micrococcus luteus cells | <0.1[6] | 13.4[6] | - | - | - |

| D52A Mutant | (NAG)6 | ~0.25[4] | - | - | - | - |

Experimental Protocols

Site-Directed Mutagenesis of this compound

This protocol outlines the general steps for creating site-specific mutations in the this compound gene, such as D52N or E35Q, using a plasmid-based method.

Caption: Workflow for Site-Directed Mutagenesis of this compound.

-

Primer Design: Design complementary oligonucleotide primers containing the desired mutation (e.g., changing the codon for Asp52 from GAC to AAC for D52N).

-

PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase (e.g., Pfu) with the wild-type this compound expression plasmid as the template and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.

-

DpnI Digestion: Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thereby selectively degrading the parental (wild-type) plasmid DNA, which was isolated from a dam+ E. coli strain.

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.

-

Protein Expression and Purification: Once the mutation is confirmed, the mutant plasmid can be used to express and purify the mutant this compound protein.

Expression and Purification of Recombinant this compound

This protocol describes a general method for the expression of His-tagged this compound in E. coli and its subsequent purification.

Caption: Workflow for Recombinant this compound Expression and Purification.

-

Transformation: Transform the this compound expression plasmid (wild-type or mutant) into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth and Induction: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed to pellet the cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration) to remove non-specifically bound proteins.

-

Elution and Dialysis: Elute the His-tagged this compound from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). Dialyze the eluted protein against a suitable storage buffer to remove imidazole and allow for proper refolding.

This compound Activity Assay (Turbidimetric Method)

This assay measures the lytic activity of this compound by monitoring the decrease in turbidity of a suspension of Micrococcus luteus cells.

Caption: Workflow for Turbidimetric this compound Activity Assay.

-

Substrate Preparation: Prepare a suspension of lyophilized Micrococcus luteus cells in a suitable buffer (e.g., 66 mM potassium phosphate, pH 6.2). The initial absorbance at 450 nm should be between 0.6 and 0.7.

-

Enzyme Preparation: Prepare serial dilutions of the purified wild-type and mutant this compound solutions in the same buffer.

-

Assay Measurement: In a spectrophotometer cuvette, add the Micrococcus luteus suspension. Add a small volume of the this compound solution to initiate the reaction.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 450 nm over time at a constant temperature (e.g., 25°C).

-

Data Analysis: Plot the absorbance as a function of time and determine the initial linear rate of the reaction (ΔA450/minute). One unit of this compound activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute.

X-ray Crystallography of this compound

This protocol provides a general outline for the crystallization of this compound for structural determination by X-ray diffraction.

Caption: Workflow for this compound X-ray Crystallography.

-

Protein Preparation: Use a highly purified and concentrated solution of this compound (e.g., 10-50 mg/mL) in a low ionic strength buffer.

-

Crystallization: The hanging drop vapor diffusion method is commonly used. A drop containing a mixture of the protein solution and a precipitant solution is equilibrated against a larger reservoir of the precipitant solution. For this compound, typical precipitants include sodium chloride at a slightly acidic pH (e.g., 0.1 M sodium acetate, pH 4.5).

-

Crystal Harvesting and Cryo-protection: Once crystals of suitable size have grown, they are carefully harvested and soaked in a cryo-protectant solution (e.g., the precipitant solution containing 20-30% glycerol) to prevent ice formation during flash-cooling.

-

Data Collection: The cryo-cooled crystal is mounted in a goniometer and exposed to a collimated X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Determination: The diffraction data is processed to determine the electron density map of the protein. The phase problem can be solved using methods like molecular replacement, using a known this compound structure as a search model. The final atomic model is then built into the electron density and refined.

Conclusion

The catalytic mechanism of this compound, orchestrated by the Glu35 and Asp52 dyad, is a cornerstone of enzymology. While the Phillips mechanism provided a foundational model, accumulating evidence strongly supports the Koshland double displacement mechanism involving a covalent glycosyl-enzyme intermediate. The quantitative data derived from site-directed mutagenesis irrefutably demonstrates the essential nature of both Glu35 and Asp52 for efficient catalysis. The experimental protocols detailed herein provide a roadmap for researchers to further investigate the structure-function relationships of this remarkable enzyme and to apply these principles in the development of novel therapeutic agents.

References

- 1. Ionization constants of Glu 35 and Asp 52 in hen, turkey, and human lysozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. CHEM 440 - this compound [guweb2.gonzaga.edu]

- 4. A mutation study of catalytic residue Asp 52 in hen egg this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalysis by hen egg-white this compound proceeds via a covalent intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Site-directed mutagenesis of the catalytic residues Asp-52 and Glu-35 of chicken egg white this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Function of Lysozyme in Preventing Bacterial Infections

Abstract

Lysozyme, a cornerstone of the innate immune system, serves as a primary defense against bacterial pathogens.[1] This ubiquitous enzyme, found in various bodily secretions and phagocytic cells, employs a dual mechanism of action involving both enzymatic and non-enzymatic processes to neutralize bacteria.[2][3] Its canonical function is the catalytic hydrolysis of the peptidoglycan layer of bacterial cell walls, leading to osmotic lysis, a mechanism particularly effective against Gram-positive bacteria.[4][5][6] Beyond this, its cationic nature facilitates a non-enzymatic disruption of bacterial membranes.[1][2] Furthermore, this compound acts as a significant immunomodulator; its degradation of bacteria releases molecular patterns that activate host immune signaling pathways, such as those mediated by NOD-like receptors, thereby shaping the inflammatory response.[1][2][7] Pathogenic bacteria, in turn, have evolved sophisticated resistance mechanisms, primarily through peptidoglycan modification, to evade this critical host defense.[4][8] This guide provides an in-depth examination of this compound's molecular mechanisms, its role in immune signaling, quantitative measures of its efficacy, and its burgeoning applications in drug development and therapeutics.

Introduction

First identified by Sir Alexander Fleming in 1922, this compound (muramidase) is a small, globular protein that functions as a natural antimicrobial agent.[9] It is a critical component of the innate immune system, providing a first line of defense against microbial invasion.[1][10] this compound is widely distributed in animal tissues and secretions, with high concentrations found in tears, saliva, mucus, and human milk.[3][11][12][13] It is also a key effector molecule stored in the cytoplasmic granules of macrophages and polymorphonuclear neutrophils (PMNs).[12][13]

The functions of this compound are multifaceted, extending beyond direct bactericidal activity. It is recognized for its anti-inflammatory, antiviral, and immunomodulatory properties.[3][10][14][15] By breaking down bacterial cell walls, it not only eliminates pathogens but also generates fragments that are recognized by the host's immune system, triggering downstream defensive responses.[1][2] This technical guide explores the core mechanisms of this compound action, bacterial countermeasures, and the methodologies used to quantify its activity, providing a comprehensive resource for researchers and professionals in drug development.

Core Antibacterial Mechanisms of Action

This compound's efficacy in preventing bacterial infections stems from two distinct but complementary mechanisms: a well-characterized enzymatic activity and a non-enzymatic, membrane-disrupting function.

Enzymatic (Catalytic) Activity

The primary and most understood mechanism of this compound is its function as a glycoside hydrolase.[4][16] It targets peptidoglycan (PG), the essential mesh-like polymer that forms the structural backbone of most bacterial cell walls.[5][6] PG is composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues linked by β-(1,4)-glycosidic bonds.[4][5]

This compound's active site, a prominent cleft in its globular structure, binds a hexasaccharide unit of the PG chain.[5][6] Key catalytic residues, notably Glutamic acid 35 (Glu35) and Aspartic acid 52 (Asp52), facilitate the hydrolysis of the β-(1,4)-glycosidic bond between NAM and NAG.[3][5] This cleavage compromises the integrity of the cell wall, leaving the bacterium vulnerable to osmotic pressure, which ultimately leads to cell lysis and death.[4][6][16] This action is most potent against Gram-positive bacteria, whose thick PG layer is directly exposed.[2][5][6][11]

Non-Enzymatic (Non-Catalytic) Activity

Emerging evidence has highlighted a second mode of action that does not depend on this compound's catalytic function.[1][4] This mechanism is rooted in the protein's biophysical properties, particularly its high cationic charge at physiological pH.[1][2] This positive charge facilitates electrostatic interactions with negatively charged components of bacterial membranes, such as phospholipids and teichoic acids.[2][17]

These interactions can lead to membrane depolarization, the formation of pores, and subsequent leakage of cytoplasmic contents, culminating in cell death.[2] This bactericidal activity is independent of PG hydrolysis and can be effective against bacteria that are resistant to the enzymatic action.[4] Notably, heat-denatured this compound, which lacks catalytic activity, retains or even enhances this non-enzymatic killing ability, particularly against Gram-negative bacteria.[4][18] Additionally, this compound can exhibit lectin-like properties, binding to carbohydrate moieties on microbial surfaces to promote agglutination, which facilitates clearance by phagocytes.[2][19]

Role in Immune Modulation and Signaling

This compound's function extends beyond that of a simple antimicrobial effector; it is an active modulator of the host immune response.[1][20]

Activation of Pattern Recognition Receptors (PRRs)

The enzymatic breakdown of bacterial PG by this compound releases soluble fragments known as muropeptides.[1][2] These molecules serve as potent pathogen-associated molecular patterns (PAMPs). Within the host cell cytoplasm, muropeptides are recognized by a class of intracellular PRRs called nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2.[1][2][10]

Upon binding of their respective muropeptide ligands, NOD1 and NOD2 recruit the serine-threonine kinase RIPK2, initiating a signaling cascade.[1] This cascade culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[1][2][7] Activation of these pathways drives the transcription of a wide array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and other antimicrobial molecules, thereby amplifying the immune response to infection.[1][10]

Interaction with Phagocytes

This compound actively participates in the function of phagocytic cells. It enhances the recruitment of macrophages and neutrophils to sites of infection (chemotaxis) and stimulates their phagocytic activity, accelerating the clearance of pathogens.[1][2] Paradoxically, while initiating inflammatory signaling, this compound is also crucial for the resolution of inflammation at mucosal sites, preventing excessive tissue damage.[1][20][10] This dual role highlights its importance in maintaining immune homeostasis.

Bacterial Resistance to this compound

In the co-evolutionary arms race between host and pathogen, bacteria have developed several strategies to resist the antimicrobial actions of this compound.[1]

Peptidoglycan Modifications

The most common resistance strategy involves enzymatic modification of the peptidoglycan substrate to prevent this compound binding and cleavage.[4] Key modifications include:

-

O-acetylation: The addition of an acetyl group to the C-6 hydroxyl of NAM residues, which sterically hinders access to the this compound active site.[4][21] This is a widespread mechanism in pathogens like Staphylococcus aureus.[4]

-

N-deacetylation: The removal of the acetyl group from NAG residues, which also prevents effective enzyme binding.[21]

Production of this compound Inhibitors

Some Gram-negative bacteria, such as Pseudomonas aeruginosa and Escherichia coli, express specific protein inhibitors of this compound.[8] A well-studied example is the periplasmic inhibitor of this compound (Ivy), which binds directly to the enzyme's active site via a lock-and-key mechanism, completely occluding its function.[8]

Other Evasion Strategies

In some Gram-positive bacteria, the cell wall contains anionic polymers called teichoic acids. These can bind to the cationic this compound, effectively sequestering the enzyme and reducing its concentration near the peptidoglycan target.[21]

Quantitative Analysis of this compound Efficacy

The antibacterial efficiency of this compound and its derivatives is quantified using standard microbiological metrics, primarily the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.

Recent research has focused on chemically modifying this compound to enhance its activity, particularly against resistant Gram-negative bacteria. Hydrophobic modification has proven to be a successful strategy.

| This compound Type | Target Bacterium | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Natural this compound | Escherichia coli | >2.0 | >2.0 | [22] |

| Natural this compound | Staphylococcus aureus | >2.0 | >2.0 | [22] |

| Hydrophobic Modified this compound (HML) | Escherichia coli | 0.0625 | 0.125 | [22] |

| Hydrophobic Modified this compound (HML) | Staphylococcus aureus | 0.125 | 0.25 | [22] |

| Natural this compound | Pseudomonas aeruginosa | 1.50 | - | [23] |

| Caffeic Acid Modified this compound | Pseudomonas aeruginosa | 0.50 | - | [23] |

| p-Coumaric Acid Modified this compound | Pseudomonas aeruginosa | 0.75 | - | [23] |

Table 1: Comparative antibacterial efficacy (MIC/MBC) of natural and modified lysozymes against select Gram-positive and Gram-negative bacteria. Lower values indicate higher efficacy.

Methodologies and Experimental Protocols

Assessing the enzymatic activity of this compound is fundamental to research and development. The turbidity-based assay is a classic and widely used method.

Protocol: Turbidity-Based this compound Activity Assay

This assay measures the lytic activity of this compound by monitoring the decrease in turbidity (cloudiness) of a bacterial cell suspension over time.[24] As this compound degrades the bacterial cell walls, the cells lyse, and the suspension becomes clearer, resulting in a decrease in optical density (OD).[24]

-

Principle: The rate of decrease in the absorbance of a bacterial suspension at a specific wavelength (typically 450 nm for Micrococcus lysodeikticus) is directly proportional to the this compound activity.[24]

-

Materials:

-

Spectrophotometer or microplate reader

-

Lyophilized Micrococcus lysodeikticus cells (or other susceptible Gram-positive bacterium)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.2)

-

This compound standard and unknown samples

-

Cuvettes or microplate

-

-

Procedure:

-

Substrate Preparation: Resuspend M. lysodeikticus cells in the assay buffer to achieve an initial OD450nm between 0.6 and 0.8.[25] Equilibrate the suspension to the desired temperature (e.g., 25°C or 37°C).

-

Baseline Measurement: Transfer a defined volume of the bacterial suspension (e.g., 2.5 mL) to a cuvette and record the initial, stable absorbance reading.[24][25]

-

Initiate Reaction: Add a small, defined volume of the this compound sample to the cuvette. Mix quickly but gently (e.g., by inverting or pipetting).[24][26]

-

Kinetic Measurement: Immediately begin recording the absorbance at fixed time intervals (e.g., every 15 or 30 seconds) for a set duration (e.g., 3-5 minutes).[26][27]

-

Calculation: Calculate the rate of change in absorbance per minute (ΔA/min). One unit of this compound activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.

-

Protocol: Fluorescence-Based this compound Activity Assay

This method offers higher sensitivity and is suitable for high-throughput screening. It uses a synthetic substrate that is non-fluorescent but releases a quantifiable fluorophore upon cleavage by this compound.[28]

-

Principle: this compound cleaves a quenched fluorogenic substrate, releasing a fluorophore (e.g., 4-Methylumbelliferone). The increase in fluorescence intensity (Ex/Em ≈ 360/445 nm) is proportional to this compound activity.[28]

-

Materials:

-

Fluorescence microplate reader

-

Commercial assay kit (containing substrate, assay buffer, stop solution, fluorescence standard, and positive control)

-

Biological samples (cell lysates, saliva, etc.)

-

-

Procedure (General):

-

Standard Curve: Prepare a series of dilutions of the fluorescence standard (e.g., 4-Methylumbelliferone) to create a standard curve.

-

Sample Preparation: Prepare samples and controls (sample background, reagent background) in a 96-well microplate.[28]

-

Reaction Mix: Prepare a substrate mix according to the kit protocol and add it to the sample and positive control wells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[28]

-

Stop Reaction: Add the stop solution to all wells.

-

Measurement: Immediately measure the fluorescence in an endpoint mode.

-

Calculation: Subtract background readings and determine the this compound activity in the samples by comparing their fluorescence to the standard curve.

-

Applications in Drug Development and Therapeutics

The potent and natural antimicrobial properties of this compound make it an attractive candidate for therapeutic development.

-

Pharmaceutical Formulations: this compound is incorporated into various formulations, including treatments for respiratory ailments like sore throats, oral hygiene products to promote gum health, and ophthalmic solutions.[29][30]

-

Combating Antibiotic Resistance: There is significant interest in using this compound in combination with conventional antibiotics. This compound can weaken the bacterial cell wall, potentially increasing the susceptibility of resistant strains to other drugs.[9][13]

-

Protein Engineering: To overcome the limitations of natural this compound (e.g., low activity against Gram-negative bacteria), protein engineering techniques are being used to create modified variants.[9] Strategies include increasing the protein's hydrophobicity or cationic charge to enhance its ability to disrupt the outer membrane of Gram-negative pathogens.[21][22][31]

-

Drug Delivery: The cationic nature of this compound allows it to be used as a carrier for targeted drug delivery, for instance, to the kidneys.[32]

-

Wound Healing: By reducing the microbial load and modulating inflammation, this compound can be a valuable component in wound care products to promote healing.[33][13][14]

Conclusion

This compound is a remarkably versatile molecule that plays a central role in innate immunity. Its ability to combat bacterial infections is multifaceted, relying on both direct lytic activity and the strategic activation of the host immune response. The dual-function mechanism—enzymatic degradation of the cell wall and non-enzymatic membrane disruption—provides a robust defense against a wide range of bacteria. Furthermore, its role as an immunomodulator, translating the presence of bacteria into a coordinated inflammatory and antimicrobial response, underscores its sophistication as an effector of innate immunity. While bacteria have co-evolved potent resistance mechanisms, ongoing research in protein engineering and combination therapies promises to expand the therapeutic utility of this compound, reaffirming its potential as a powerful tool in the fight against bacterial infections, particularly in an era of growing antibiotic resistance.

References

- 1. From bacterial killing to immune modulation: Recent insights into the functions of this compound | PLOS Pathogens [journals.plos.org]

- 2. This compound Mechanism of Action and Its Broad-Spectrum Applications - Creative Enzymes [creative-enzymes.com]

- 3. The Multifunctional Role of this compound in the Human Body and Immune System - Creative Enzymes [creative-enzymes.com]

- 4. This compound and Its Application as Antibacterial Agent in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. study.com [study.com]

- 7. researchgate.net [researchgate.net]

- 8. From bacterial killing to immune modulation: Recent insights into the functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Leading the Way in Biotechnology and Health – Creative Enzymes Blog [creative-enzymes.com]

- 10. rjpn.org [rjpn.org]

- 11. Applications of this compound, an Innate Immune Defense Factor, as an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. This compound: From Egg Whites to Medical Marvels - Creative Enzymes [creative-enzymes.com]

- 14. corfilac.it [corfilac.it]

- 15. This compound – An Underexploited Molecule with High Therapeutic Potential but of Little Interest to the Pharmaceutical Industry [gavinpublishers.com]

- 16. This compound: Structure, Function, Mechanism & Real-Life Uses [vedantu.com]

- 17. An Overview of Antimicrobial Activity of this compound and Its Functionality in Cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The non-enzymatic microbicidal activity of lysozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Molecular Marvel of this compound: Structure and Significance - Creative Enzymes [creative-enzymes.com]

- 20. From bacterial killing to immune modulation: Recent insights into the functions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Enhanced Antibacterial Activity of Hydrophobic Modified this compound Against Gram-Negative Bacteria Without Accumulated Resistance [mdpi.com]

- 23. Study on Antibacterial Activity and Structure of Chemically Modified this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 24. goldbio.com [goldbio.com]

- 25. benchchem.com [benchchem.com]

- 26. Antibacterial activity of this compound analysis [bio-protocol.org]

- 27. This compound Assay, Antibacterial Response, Research Link 2000 [acad.carleton.edu]

- 28. abcam.cn [abcam.cn]

- 29. nbinno.com [nbinno.com]

- 30. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 31. Enhanced antimicrobial activity of engineered human this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 32. rjptonline.org [rjptonline.org]

- 33. oramune.com [oramune.com]

differences between c-type, g-type, and i-type lysozymes

An In-depth Technical Guide to C-Type, G-Type, and I-Type Lysozymes

Introduction

Lysozymes (EC 3.2.1.17), also known as muramidases, are a ubiquitous class of enzymes that play a critical role in innate immunity across a wide range of organisms.[1][2] Their primary function is to catalyze the hydrolysis of the β-(1→4)-glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) in the peptidoglycan layer of bacterial cell walls, leading to bacterial lysis.[3] Beyond this canonical bacteriolytic activity, some lysozymes exhibit non-enzymatic functions, including membrane disruption and immune modulation.[4][5] Based on amino acid sequence, structural features, and evolutionary origins, animal lysozymes are primarily classified into three major families: the chicken-type (c-type), goose-type (g-type), and invertebrate-type (i-type).[6][7][8] This guide provides a detailed comparison of these three this compound families, focusing on their structural, functional, and evolutionary distinctions.

Structural Differences

The three this compound families exhibit significant differences in their primary, secondary, and tertiary structures, which fundamentally dictate their functional properties.

C-Type this compound (Chicken-Type)

The c-type lysozymes are the most extensively studied family.[9] Hen egg-white this compound (HEWL) is the archetypal member, comprising a single polypeptide chain of 129 amino acids with a molecular weight of approximately 14.3 kDa.[3][9] Its compact, globular structure is maintained by four conserved disulfide bonds (Cys6-Cys127, Cys30-Cys115, Cys64-Cys80, and Cys76-Cys94).[9] The tertiary structure consists of two domains: an α-domain rich in α-helices and a β-domain with a three-stranded antiparallel β-sheet.[2][4] These domains form a deep active-site cleft that can accommodate a hexasaccharide substrate in six subsites designated A-F.[3][9]

G-Type this compound (Goose-Type)

G-type lysozymes are structurally distinct from and larger than c-type lysozymes, with molecular weights ranging from 20 to 22 kDa and typically around 185 amino acid residues.[9][10][11] First identified in the egg whites of the Embden goose, they are prevalent in birds and have also been identified in fish and some invertebrates.[6][12][13] While they share low sequence similarity with c-type lysozymes, their three-dimensional structures show some resemblance in the active site region, which is formed by parts of two helices and a loop of three β-strands.[12][14] However, the overall fold is different. The substrate-binding site of g-type lysozymes is proposed to accommodate sugar molecules in subsites named B-G.[12]

I-Type this compound (Invertebrate-Type)

As their name suggests, i-type lysozymes are predominantly found in invertebrates, such as mollusks and insects.[6][9] They exhibit significant structural variability.[9] The first complete structure determined was from the marine bivalve Venerupis philippinarum, which consists of 123 amino acids.[15] I-type lysozymes represent a distinct lineage and lack significant sequence similarity to both c-type and g-type lysozymes. Their functions can be more diverse, extending beyond immunity to include roles in digestion.[9]

Functional and Mechanistic Differences

The structural diversity among the this compound families translates into distinct catalytic mechanisms and functional roles.

Catalytic Residues and Mechanism

C-Type: The catalytic mechanism of c-type this compound is well-established and involves two critical acidic residues: Glutamic acid 35 (Glu35) and Aspartic acid 52 (Asp52) .[5][9] In the widely accepted Phillips mechanism, Glu35 acts as a general acid, protonating the glycosidic oxygen to facilitate the cleavage of the C-O bond. Asp52, a negatively charged residue, stabilizes the resulting oxocarbenium ion intermediate through electrostatic interactions.[16][17][18] An alternative mechanism proposes that Asp52 acts as a nucleophile, forming a transient covalent glycosyl-enzyme intermediate.[5][18] The reaction proceeds by distorting the sugar ring at subsite D into a half-chair conformation, which lowers the activation energy.[16][18]

G-Type: The catalytic mechanism of g-type lysozymes is less definitively characterized. Glutamic acid 73 (Glu73) is the well-established counterpart to Glu35 in c-type lysozymes, acting as the proton donor.[12][19] However, a direct structural counterpart to Asp52 has not been identified.[12] Studies on Atlantic cod g-type this compound suggest that two different aspartic acid residues, Asp90 and Asp101 , are involved in catalysis, possibly by positioning a water molecule that acts as the nucleophile to complete the reaction.[12]

I-Type: Mutational analyses and structural studies of i-type this compound from the bivalve Venerupis philippinarum have identified Glutamic acid 18 (Glu18) and Aspartic acid 30 (Asp30) as the likely catalytic residues.[7][15] The precise mechanism is still under investigation, but it is presumed to follow a similar acid-base catalysis pathway. Some i-type lysozymes have been found to lack these key catalytic residues, suggesting they may have evolved novel, non-enzymatic functions or different catalytic strategies.

Substrate Specificity and Activity

All three types of lysozymes hydrolyze the β-(1→4) linkage between NAM and NAG in peptidoglycan.[12][16] C-type lysozymes are particularly effective against Gram-positive bacteria, which have an exposed and thick peptidoglycan layer.[1][4] They can also hydrolyze chitin (a polymer of NAG), though less effectively than true chitinases.[5] G-type and i-type lysozymes also exhibit muramidase activity, but their relative efficiencies and specificities against different bacterial species can vary.[12] The functional diversification of i-type lysozymes is notable, with some playing a primary role in digestion rather than exclusively in immunity.

Distribution and Evolutionary Relationships

The distribution of the three this compound types reflects a complex evolutionary history. C-type lysozymes are widespread in vertebrates.[9] G-type lysozymes are also found in vertebrates, particularly birds and fish, and functional genes have been identified in some mollusks.[6][20] I-type lysozymes are characteristic of invertebrates.[7]

Despite their low sequence homology and distinct structural folds, evidence suggests that the c-type, g-type, and even bacteriophage T4 lysozymes evolved from a common evolutionary precursor.[14][21] The structural similarities in the active site regions, despite different overall protein architecture, support the hypothesis of divergent evolution from an ancient ancestral gene.[14] Phylogenetic analyses indicate that i-type and c-type lysozymes are more closely related to each other than to the g-type.[21]

Quantitative Data Summary

The following table summarizes the key quantitative differences between the three this compound families.

| Feature | C-Type this compound (HEWL) | G-Type this compound (Goose) | I-Type this compound (Bivalve) |

| Molecular Weight | ~14.3 kDa[9] | ~20-22 kDa[9][13] | Variable, ~14-15 kDa[13][15] |

| Number of Amino Acids | ~129[9] | ~185[11] | ~123[15] |

| Catalytic Residues | Glu35, Asp52[5] | Glu73, Asp90/Asp101 (proposed)[12] | Glu18, Asp30 (in V. philippinarum)[15] |

| Disulfide Bonds | 4[9] | 2[11] | Variable (e.g., 0 in V. philippinarum) |

| Optimal pH | 6.0 - 7.0[4] | Varies (e.g., low pH for cod)[12] | Varies, sensitive to ionic strength[15] |

| Isoelectric Point (pI) | ~11.3 (HEWL)[9] | High, but variable (6.9 to 9.8) | Varies |

| Primary Distribution | Vertebrates[9] | Birds, Reptiles, Fish, some Mollusks[6][9] | Invertebrates[9] |

Experimental Protocols

Turbidimetric Assay for this compound Activity

This assay measures the rate of lysis of a bacterial cell suspension, which is observed as a decrease in turbidity (optical density). The bacterium Micrococcus lysodeikticus (also known as Micrococcus luteus) is highly sensitive to this compound and is the standard substrate.[2][22]

A. Reagents and Materials:

-

Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.0.[23] (Some protocols may use pH 6.24).[24]

-

Substrate Suspension: Prepare a suspension of lyophilized Micrococcus lysodeikticus cells (e.g., 9 mg in 25 mL of Assay Buffer).[23] The final concentration should be adjusted so that the initial absorbance at 450 nm (A₄₅₀) is between 0.6 and 0.7.

-

Enzyme Solution: Dissolve the this compound sample in cold, reagent-grade water to a known concentration (e.g., 1 mg/mL).[23] Immediately before the assay, prepare serial dilutions in cold Assay Buffer to achieve a final concentration that gives a linear decrease in absorbance over time (e.g., 150-500 units/mL).[23]

-

Equipment: UV/Vis Spectrophotometer with a thermostatted cuvette holder set to 25°C, cuvettes (1 cm path length), micropipettes, and timer.

B. Assay Procedure:

-

Set the spectrophotometer to measure absorbance at 450 nm and equilibrate the cell holder to 25°C.[23]

-

Pipette the required volume of the Micrococcus lysodeikticus cell suspension (e.g., 2.9 mL) into a cuvette.[23]

-

Incubate the cuvette in the spectrophotometer for 4-5 minutes to allow it to reach thermal equilibrium.[23]

-

Establish a baseline reading. Monitor the A₄₅₀ for 1 minute to check for any auto-lysis (blank rate).

-

To initiate the reaction, add a small volume of the diluted enzyme solution (e.g., 0.1 mL) to the cuvette.[23]

-

Quickly mix the contents by inverting the cuvette (covered with parafilm) 2-3 times. Do not introduce bubbles.

-

Immediately place the cuvette back into the spectrophotometer and start recording the A₄₅₀ every 15 or 30 seconds for up to 5 minutes.

-

The rate of reaction is the change in absorbance per minute (ΔA₄₅₀/min) calculated from the initial, linear portion of the curve.[23]

C. Calculation of Activity: One unit of this compound activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute at 450 nm, pH 7.0, and 25°C.[23]

Activity (units/mL of enzyme solution) = (ΔA₄₅₀/min) / 0.001

To calculate specific activity (units/mg), divide the activity by the concentration of the enzyme in mg/mL.

Visualizations

Catalytic Mechanism of C-Type this compound

Caption: Catalytic mechanism of c-type this compound via the Phillips pathway.